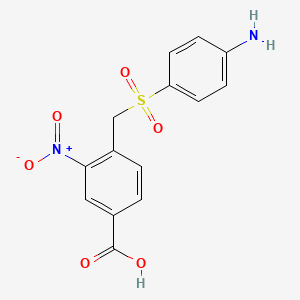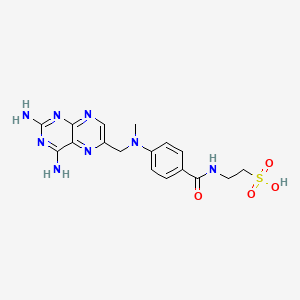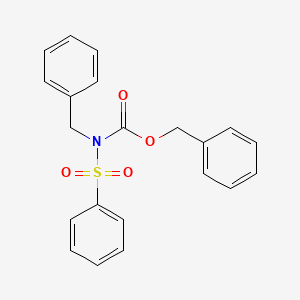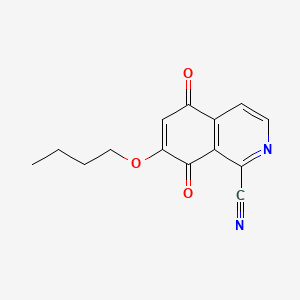
Butyl mercury phosphorodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl mercury phosphorodithioate is an organomercury compound that contains both mercury and phosphorus atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its ability to form stable complexes and its reactivity with other chemical species.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl mercury phosphorodithioate typically involves the reaction of butyl mercury chloride with a phosphorodithioate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperature and pressure conditions, and purification steps to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Butyl mercury phosphorodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) species and phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the mercury(II) species back to mercury(I) or elemental mercury.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various mercury and phosphorus-containing species, depending on the specific reaction conditions and reagents used.
科学研究应用
Butyl mercury phosphorodithioate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of certain industrial chemicals and materials, including lubricants and additives.
作用机制
The mechanism of action of butyl mercury phosphorodithioate involves its ability to form stable complexes with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their activity. The molecular pathways involved include the binding of the mercury atom to thiol groups in proteins, leading to the formation of stable mercury-thiol complexes.
相似化合物的比较
Similar Compounds
- Methyl mercury phosphorodithioate
- Ethyl mercury phosphorodithioate
- Phenyl mercury phosphorodithioate
Uniqueness
Butyl mercury phosphorodithioate is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The butyl group can influence the compound’s solubility, stability, and interactions with other chemical species.
属性
CAS 编号 |
30366-55-3 |
|---|---|
分子式 |
C16H36HgO4P2S4 |
分子量 |
683.3 g/mol |
IUPAC 名称 |
dibutoxy-sulfanylidene-sulfido-λ5-phosphane;mercury(2+) |
InChI |
InChI=1S/2C8H19O2PS2.Hg/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
ZVVUPFYTWFMHBK-UHFFFAOYSA-L |
规范 SMILES |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Hg+2] |
相关CAS编号 |
2253-44-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


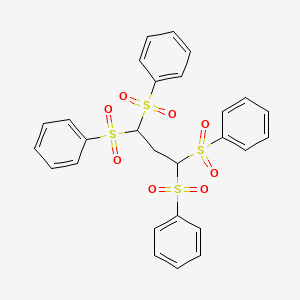

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)


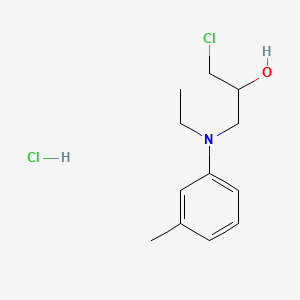


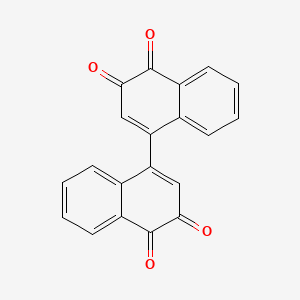
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
